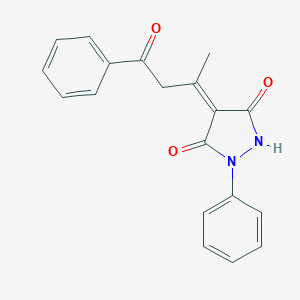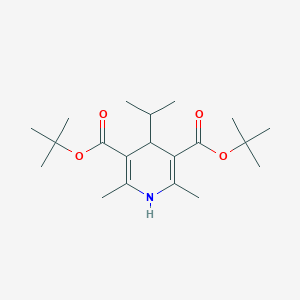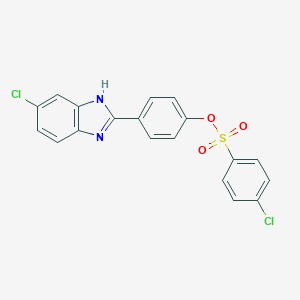
1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline, also known as curcumin analog 1, is a synthetic compound derived from curcumin, the active ingredient in turmeric. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Curcumin analog 1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that this compound can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to be effective in reducing inflammation and oxidative stress in various animal models.
Mecanismo De Acción
Target of Action
Similar pyrazole analogs have been reported to interact with diverse molecular targets, leading to a spectrum of pharmacological activities .
Mode of Action
It is suggested that the substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs . For instance, the replacement of a polar 4-hydroxyphenyl substituent in the pyrazoline nucleus for a bulky hydrophobic 1-naphthyl substituent significantly reduced the antidepressant effect .
Biochemical Pathways
Pyrazole analogs are known to impact numerous interactions at their targets, which could influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds can be influenced by the presence of functional groups and their positions on the pyrazole nucleus .
Result of Action
Similar pyrazole analogs have been associated with cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 for lab experiments is its low toxicity. It has been found to be safe at high doses in animal studies. Additionally, it is relatively easy and cost-effective to synthesize. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1. One potential area of study is its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion
In conclusion, 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 is a synthetic compound with potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The synthesis method is relatively easy and cost-effective, and the compound has low toxicity. However, it has limitations due to its poor solubility in water. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 involves the reaction of 4-hydroxybenzaldehyde and acetophenone with hydrazine hydrate in the presence of ethanol. The resulting mixture is then refluxed with phenylhydrazine to obtain the final product. The yield of this synthesis method is approximately 70%.
Propiedades
IUPAC Name |
1-[5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)19-17(14-5-3-2-4-6-14)11-16(18-19)13-7-9-15(21)10-8-13/h2-10,17,21H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBOJIIJKVNESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[4-(anilinomethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]amino}-2-butenoate](/img/structure/B429453.png)



![2-[3-(6-carboxy-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B429462.png)

![4-{4-nitrophenyl}-3-methyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B429465.png)
![Ethyl 3-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-4-carboxylate](/img/structure/B429466.png)
![5-[(E)-benzylideneamino]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B429467.png)
![2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one](/img/structure/B429470.png)
![3-[(3-chloro-4-methylphenoxy)methylene]-2-benzofuran-1(3H)-one](/img/structure/B429473.png)
![(5-bromo-2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B429474.png)
